molecular formula C21H14BrN5 B3558938 N-1H-benzimidazol-2-yl-6-bromo-4-phenyl-2-quinazolinamine

N-1H-benzimidazol-2-yl-6-bromo-4-phenyl-2-quinazolinamine

Cat. No.: B3558938
M. Wt: 416.3 g/mol
InChI Key: VDXRSWIJYRHQHR-UHFFFAOYSA-N
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Description

“N-1H-benzimidazol-2-yl-6-bromo-4-phenyl-2-quinazolinamine” is a compound that contains a benzimidazole moiety . Benzimidazole is a five-membered heterocyclic compound that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves rearrangements of quinoxalines . This process is typically exposed to nucleophilic rearrangements for the synthesis of various biheterocyclic motifs .


Molecular Structure Analysis

Benzimidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Benzimidazole derivatives are known to show a wide range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical and Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .

Mechanism of Action

Target of Action

Compounds containing the benzimidazole moiety have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Benzimidazole derivatives have been shown to interact with various biological targets, leading to a wide range of effects . For instance, some benzimidazole derivatives have been shown to inhibit cyclooxygenase (COX), a key enzyme in the inflammatory response .

Biochemical Pathways

Benzimidazole derivatives have been reported to interact with various biochemical pathways, leading to their diverse pharmacological activities .

Pharmacokinetics

It is known that benzimidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their bioavailability .

Result of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-1H-benzimidazol-2-yl-6-bromo-4-phenyl-2-quinazolinamine. For instance, the compound’s solubility in water and other polar solvents can influence its distribution in the body and its interaction with biological targets . Additionally, the compound’s stability under ambient conditions can influence its efficacy and shelf-life .

Future Directions

Benzimidazole has become an important synthon in the development of new drugs . Its broad range of chemical and biological properties makes it a promising area for future research .

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-6-bromo-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN5/c22-14-10-11-16-15(12-14)19(13-6-2-1-3-7-13)26-21(23-16)27-20-24-17-8-4-5-9-18(17)25-20/h1-12H,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXRSWIJYRHQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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